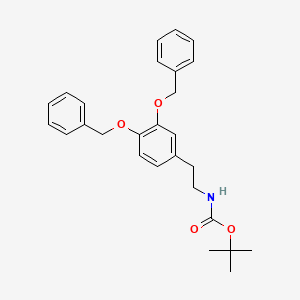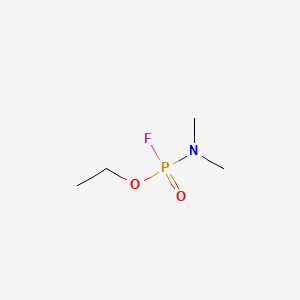
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Epoxylimonene is an oxygenated derivative of limonene, a monoterpene commonly found in the peels of citrus fruits. This compound is characterized by the presence of an epoxide group at the 8,9-position of the limonene molecule. It is a valuable intermediate in the production of various fine chemicals, including flavors, fragrances, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8,9-Epoxylimonene is typically synthesized through the epoxidation of limonene. One common method involves the use of titanium silicate catalysts such as TS-1 and Ti-SBA-15 in the presence of hydrogen peroxide as the oxidizing agent. The reaction is carried out in methanol as a solvent at temperatures ranging from 0°C to 120°C . The reaction time can vary from 0.5 to 24 hours, depending on the desired yield and selectivity .
Industrial Production Methods: In industrial settings, the epoxidation of limonene is often performed using titanium silicate catalysts like Ti-MCM-41 and Ti-MWW. These catalysts are known for their high selectivity and efficiency in producing epoxide compounds. The process involves the use of t-butyl hydroperoxide as the oxidant and is conducted under controlled temperature and pressure conditions to maximize the yield of 8,9-Epoxylimonene .
Analyse Des Réactions Chimiques
Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diepoxides and other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, t-butyl hydroperoxide, and molecular oxygen are commonly used oxidants.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: 1,2,8,9-Diepoxylimonene, carveol, and carvone.
Reduction: 8,9-Epoxylimonene diol.
Substitution: Various substituted epoxides depending on the reagents used.
Applications De Recherche Scientifique
8,9-Epoxylimonene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8,9-Epoxylimonene involves its interaction with various molecular targets and pathways:
Epoxide Group Reactivity: The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Oxidative Stress: It can induce oxidative stress in microbial cells, leading to cell death.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
1,2-Epoxylimonene: Another epoxide derivative of limonene, differing in the position of the epoxide group.
Carveol: An oxygenated derivative of limonene with a hydroxyl group at the 6-position.
Carvone: A ketone derivative of limonene with a carbonyl group at the 6-position.
Uniqueness: 8,9-Epoxylimonene is unique due to its specific epoxide group position, which imparts distinct chemical reactivity and biological activity compared to other limonene derivatives. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
28098-67-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |
Clé InChI |
PJGRMBOWSWHGDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C2(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
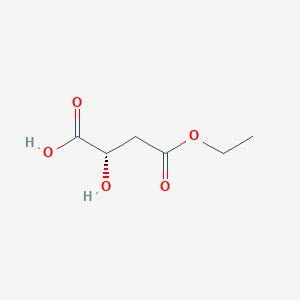
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
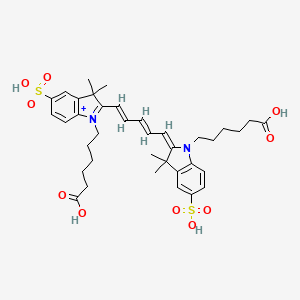
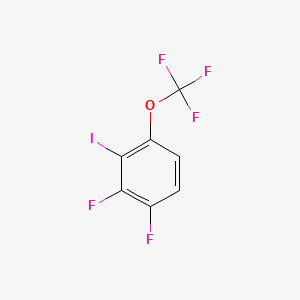
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
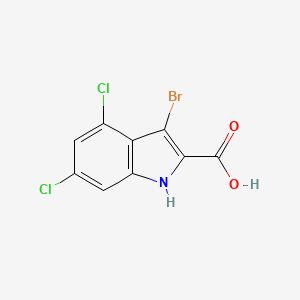
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
